molecular formula C26H24O2 B14419664 2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione CAS No. 82929-01-9

2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione

Cat. No.: B14419664
CAS No.: 82929-01-9
M. Wt: 368.5 g/mol
InChI Key: QDKWJZKMFIWCAG-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the coupling of biphenyl derivatives with indene-dione precursors under controlled conditions. The reaction often requires the use of catalysts such as copper chloride (CuCl) and reagents like isopropyl nitrite for diazotization . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with a similar biphenyl structure but lacking the indene-dione moiety.

    Indene: Contains the indene structure but without the biphenyl group.

    Fluorene: Similar in structure but with a different arrangement of aromatic rings.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is unique due to the combination of the biphenyl and indene-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

82929-01-9

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-pentyl-2-(4-phenylphenyl)indene-1,3-dione

InChI

InChI=1S/C26H24O2/c1-2-3-9-18-26(24(27)22-12-7-8-13-23(22)25(26)28)21-16-14-20(15-17-21)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3

InChI Key

QDKWJZKMFIWCAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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